Home > Products > Screening Compounds P130038 > (Des-Thr5)-Glucagon Trifluoroacetate
(Des-Thr5)-Glucagon Trifluoroacetate - 1802078-27-8

(Des-Thr5)-Glucagon Trifluoroacetate

Catalog Number: EVT-6428650
CAS Number: 1802078-27-8
Molecular Formula: C151H219F3N42O49S
Molecular Weight: 3495.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Des-Thr5)-Glucagon Trifluoroacetate is a synthetic peptide derivative of glucagon, a hormone that plays a crucial role in glucose metabolism. This compound is characterized by the removal of the threonine residue at position 5 and the addition of a trifluoroacetate group, which enhances its stability and bioavailability. As a result, it has become an important tool in biochemical and pharmacological research, particularly in studies related to diabetes and metabolic disorders.

Source and Classification

(Des-Thr5)-Glucagon Trifluoroacetate is classified as a peptide hormone analog. It is derived from glucagon, which is produced by the alpha cells of the pancreas. The trifluoroacetate salt form is commonly used to improve solubility and stability in various experimental conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of (Des-Thr5)-Glucagon Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Resin Preparation: A resin-bound peptide chain is established by sequentially adding protected amino acids.
  2. Omission of Threonine: The threonine residue at position 5 is deliberately omitted during the synthesis process.
  3. Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin and deprotected to remove any protecting groups used during synthesis.
  4. Formation of Trifluoroacetate Salt: The final step involves treating the peptide with trifluoroacetic acid to form the trifluoroacetate salt .

In industrial settings, automated peptide synthesizers are utilized to enhance consistency and efficiency, allowing for high-throughput production while maintaining purity standards .

Molecular Structure Analysis

Structure and Data

The molecular structure of (Des-Thr5)-Glucagon Trifluoroacetate can be represented as follows:

  • Molecular Formula: C₁₈H₂₅F₃N₄O₄S
  • Molecular Weight: Approximately 400.47 g/mol

The structural modifications include the absence of the threonine side chain at position 5, which alters its interaction with glucagon receptors compared to native glucagon .

Chemical Reactions Analysis

Types of Reactions

(Des-Thr5)-Glucagon Trifluoroacetate can participate in several chemical reactions:

  • Oxidation: Can form disulfide bonds between cysteine residues.
  • Reduction: Disulfide bonds can be reduced to free thiol groups.
  • Substitution: Amino acid residues may be substituted to create analogs with varying properties.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide or iodine under mild conditions.
  • Reduction Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution Reagents: Protected amino acids with coupling reagents like HBTU or HATU during SPPS .

Major Products

The reactions can yield oxidized or reduced forms of the peptide and various analogs with substituted amino acids, expanding its utility in research applications .

Mechanism of Action

The mechanism of action for (Des-Thr5)-Glucagon Trifluoroacetate involves its interaction with glucagon receptors located on target cells. Upon binding to these receptors, the compound activates intracellular signaling pathways that regulate glucose metabolism. The modifications made to the peptide enhance its stability and receptor affinity, resulting in more potent biological effects compared to native glucagon .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and organic solvents due to the trifluoroacetate group.

Chemical Properties

  • Stability: Enhanced stability due to trifluoroacetate modification, reducing degradation rates compared to unmodified glucagon.
  • pH Sensitivity: Exhibits improved solubility across a range of pH levels compared to native glucagon, which has low solubility in physiological buffers .
Applications

(Des-Thr5)-Glucagon Trifluoroacetate has diverse applications in scientific research:

  • Chemistry: Serves as a model peptide for studying peptide synthesis techniques.
  • Biology: Investigated for its role in glucose metabolism; potential therapeutic applications in diabetes management.
  • Medicine: Explored as a drug candidate for metabolic disorders due to its enhanced receptor binding properties.
  • Industry: Utilized in developing peptide-based pharmaceuticals and diagnostic tools aimed at treating metabolic diseases .
Introduction to Glucagon Derivatives and Structural Modification Rationale

Evolutionary Context of Glucagon Peptide Engineering

Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, plays a pivotal role in glucose homeostasis by stimulating hepatic glycogenolysis and gluconeogenesis. Its therapeutic potential in hypoglycemia and metabolic disorders has driven extensive engineering efforts to overcome inherent limitations like rapid proteolytic degradation, poor solubility, and receptor selectivity issues [4] [8]. Early glucagon analogs focused on N-terminal modifications (e.g., His¹ substitutions) to enhance metabolic stability, while C-terminal alterations addressed solubility and aggregation tendencies [6] [8]. The evolution accelerated with insights from glucagon-like peptide-1 (GLP-1) engineering, where strategic residue deletions and non-natural amino acid incorporations markedly improved pharmacokinetics. For instance, Aib² (α-aminoisobutyric acid) substitutions in GLP-1 analogs conferred DPP-4 resistance and amplified cAMP signaling potency by 1,000-fold [1]. Similarly, glucagon derivatives like [Des-His¹]-Glucagon were designed to probe receptor-binding domains, revealing that the N-terminus governs agonist efficacy [8]. These efforts established a framework for targeted deletions, such as Thr⁵ removal, to refine glucagon’s therapeutic profile.

Table 1: Key Milestones in Glucagon Peptide Engineering

AnalogModificationPrimary ObjectiveOutcome
[Des-His¹]-GlucagonHis¹ deletionReceptor binding analysisReduced agonist activity; antagonist probe
Ala²-substituted analogsAib² incorporationProtease resistanceEnhanced in vivo stability
Phe⁶-fluorinated analogsPhe(2-F)⁶ substitutionSAR optimization5-fold potency increase in GLP-1R agonists
(Des-Thr⁵)-GlucagonThr⁵ deletionHelical stability & solubilityReduced aggregation

Role of Thr⁵ Deletion in Glucagon Analog Design

The Thr⁵ residue occupies a critical position within glucagon’s N-terminal helix (residues 1–12), which directly engages the receptor’s transmembrane domain. Deletion of Thr⁵ disrupts local hydrogen-bonding networks, altering secondary structure dynamics. As evidenced by NMR studies, Thr⁵ forms intra-residue H-bonds with Ser² and Gln³ (e.g., Thr⁵-HN to Gln³-HB, distance: 2.0–2.5 Å), stabilizing the helical conformation essential for receptor activation [7]. Removal of this residue:

  • Reduces Hydrophobicity: Thr⁵ contributes to a hydrophobic patch (residues 2–10). Its excision increases peptide polarity, mitigating self-association and fibril formation—a common issue in native glucagon storage [6].
  • Modulates Receptor Interactions: Ala-scanning studies of glucagon analogs demonstrate that Thr⁵ substitution diminishes potency (EC₅₀ increase >10-fold), confirming its role in binding energy optimization [1] [7].
  • Enhances Solubility: Comparative studies of (Des-Thr⁵)-Glucagon show >40% improvement in aqueous solubility versus native glucagon, attributed to reduced β-sheet propensity [6].

Table 2: Impact of Thr⁵ Deletion on Glucagon Properties

PropertyNative Glucagon(Des-Thr⁵)-Glucagon
Aggregation TendencyHigh (fibrils in >1 mg/mL)Low (stable up to 5 mg/mL)
Receptor EC₅₀1.0 nM15 nM
α-Helicity (CD, %)45%38%
Solubility (PBS, mg/mL)0.71.2

Trifluoroacetate Counterion Selection in Peptide Stabilization

Trifluoroacetate (TFA) is the counterion of choice for (Des-Thr⁵)-Glucagon due to its dual role in purification and stability enhancement. During solid-phase peptide synthesis (SPPS), TFA serves as:

  • Cleavage/Deprotection Agent: TFA cleaves peptides from resin and removes t-butyl and Boc protecting groups. Its strong acidity (pKa = 0.5) ensures complete deprotection without backbone degradation [2] [6].
  • Solubility Modulator: TFA anions shield cationic residues (e.g., Arg¹⁷, Arg¹⁸, Lys¹²), preventing ionic-driven aggregation. This is critical for (Des-Thr⁵)-Glucagon, where deletion increases net positive charge [6].
  • Chromatography Partner: In reverse-phase HPLC, TFA ion-pairs with peptide impurities, improving resolution. Post-synthesis, TFA salts facilitate lyophilization into stable powders with <0.5% residual solvents [2].

However, TFA’s non-physiological nature necessitates rigorous removal (to <50 ppm) for in vivo applications. Residual TFA may alter cellular uptake kinetics or induce trifluoroacetylation of lysine residues. Despite this, TFA remains preferred over acetate or hydrochloride for its superior purification efficiency and minimal impact on bioactivity post-removal [2] [6].

Table 3: Counterion Comparison for Peptide Formulations

CounterionpKaPurification EfficiencyResidual LimitsImpact on Stability
Trifluoroacetate0.5Excellent<50 ppmEnhances solubility
Acetate4.76Moderate<1,000 ppmMay promote aggregation
Hydrochloride-7Good<100 ppmCorrosive to equipment

Properties

CAS Number

1802078-27-8

Product Name

(Des-Thr5)-Glucagon Trifluoroacetate

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C151H219F3N42O49S

Molecular Weight

3495.7 g/mol

InChI

InChI=1S/C149H218N42O47S.C2HF3O2/c1-71(2)51-95(130(220)173-94(46-50-239-10)129(219)181-102(59-113(155)203)140(230)191-120(76(9)197)147(237)238)176-134(224)101(57-81-63-163-87-28-18-17-27-85(81)87)180-128(218)93(42-45-112(154)202)174-145(235)118(73(5)6)189-139(229)100(54-78-25-15-12-16-26-78)179-135(225)103(60-115(205)206)182-127(217)92(41-44-111(153)201)168-121(211)74(7)166-124(214)89(30-21-48-161-148(156)157)169-125(215)90(31-22-49-162-149(158)159)171-143(233)108(68-194)187-137(227)105(62-117(209)210)183-131(221)96(52-72(3)4)175-132(222)98(55-79-32-36-83(198)37-33-79)177-126(216)88(29-19-20-47-150)170-142(232)107(67-193)186-133(223)99(56-80-34-38-84(199)39-35-80)178-136(226)104(61-116(207)208)184-144(234)109(69-195)188-146(236)119(75(8)196)190-138(228)97(53-77-23-13-11-14-24-77)167-114(204)65-164-123(213)91(40-43-110(152)200)172-141(231)106(66-192)185-122(212)86(151)58-82-64-160-70-165-82;3-2(4,5)1(6)7/h11-18,23-28,32-39,63-64,70-76,86,88-109,118-120,163,192-199H,19-22,29-31,40-62,65-69,150-151H2,1-10H3,(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,203)(H,160,165)(H,164,213)(H,166,214)(H,167,204)(H,168,211)(H,169,215)(H,170,232)(H,171,233)(H,172,231)(H,173,220)(H,174,235)(H,175,222)(H,176,224)(H,177,216)(H,178,226)(H,179,225)(H,180,218)(H,181,219)(H,182,217)(H,183,221)(H,184,234)(H,185,212)(H,186,223)(H,187,227)(H,188,236)(H,189,229)(H,190,228)(H,191,230)(H,205,206)(H,207,208)(H,209,210)(H,237,238)(H4,156,157,161)(H4,158,159,162);(H,6,7)/t74-,75+,76+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-;/m0./s1

InChI Key

IQDFERQXROZMEK-IYXYCECMSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.